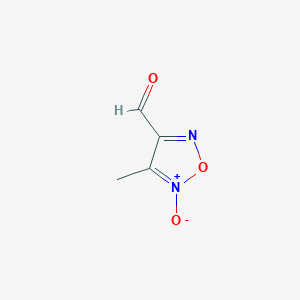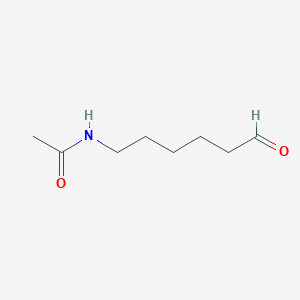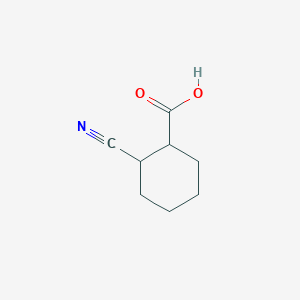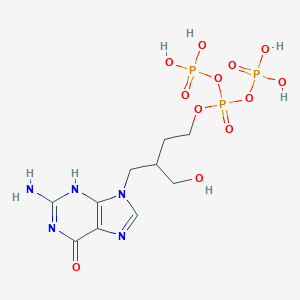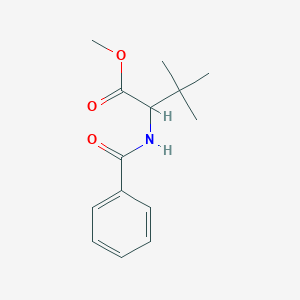
3-氟-2-碘苯胺盐酸盐
描述
Synthesis Analysis
The synthesis of related fluorine-substituted anilines typically involves halogenation, nitration, reduction, and palladium-catalyzed coupling reactions. For instance, fluorine-substituted polyanilines can be synthesized from corresponding aniline monomers using oxidizing agents in acidic medium, demonstrating the versatility of halogenated anilines in chemical synthesis (Cihaner & Önal, 2001; Konno et al., 2004).
Molecular Structure Analysis
The molecular structure of fluorine-containing compounds can significantly influence their chemical behavior and interaction with biological systems. For instance, the introduction of fluorine atoms into molecules like prolines can alter their conformation and how they are recognized by biological systems, as seen in the synthesis and analysis of 3-fluoro-4-hydroxyprolines (Testa et al., 2018).
Chemical Reactions and Properties
Fluorinated anilines participate in various chemical reactions, including palladium-catalyzed annulations and chemical oxidative polymerizations, to yield complex structures with potential applications in materials science and drug discovery (Konno et al., 2004; Waware et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, of fluorine-substituted anilines can be significantly different from their non-fluorinated counterparts. The introduction of fluorine atoms tends to improve the solubility and thermal stability of these compounds, making them more suitable for various applications (Waware et al., 2018).
Chemical Properties Analysis
The chemical properties of 3-fluoro-2-iodoaniline hydrochloride, such as reactivity and potential for further functionalization, are influenced by the presence of fluorine and iodine atoms. These atoms can affect the electron density and polarity of the molecule, thereby influencing its reactions with other chemical species and its role as an intermediate in the synthesis of more complex molecules (Kwon et al., 1997).
科学研究应用
光学应用和治疗潜力:化合物如3-氯-4-氟苯胺和2-碘苯胺已显示出在光限制应用中的潜力,以及作为抗炎和抗癌治疗剂。这是由于它们的非线性光学性质以及对靶蛋白的潜在治疗活性 (George等,2021)。
HIV治疗:已开发了一种用于制备HIV NNRTI候选药物中关键中间体(如甲基5-氯-4-氟-1H-吲哚-2-羧酸甲酯)的强大合成方法。这比现有方法具有优势 (Mayes et al., 2010)。
有机化学中的区域选择性合成:引入了一种利用钯催化的2-碘苯胺进行环化反应的方法,用于选择性合成2-或3-氟烷基化吲哚衍生物。这种方法对有机合成具有重要意义 (Konno et al., 2004)。
毒理学研究:研究表明,3,5-二卤苯胺这一类群体,与3-氟-2-碘苯胺盐酸盐有关,比4-卤苯胺异构体在体外更具有肾毒性。溴和碘取代增强了苯胺的肾毒性潜力 (Hong et al., 2000)。
放射性显影剂和麻醉效果:氟-碘放射性显影剂具有麻醉、催眠和镇痛效果。然而,高浓度可能刺激胃肠道 (Mittelstaedt & Jenkins, 1950)。
氟化和氯化化合物的合成:使用高价碘介导的直接氟化和氯化合成了2-氟和2-氯马来酸酯,显示出高产率。这对于各种有机化合物的制备是相关的 (Kitamura et al., 2015)。
安全和危害
The safety information for 3-Fluoro-2-iodoaniline hydrochloride indicates that it is associated with several hazards . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound include H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
属性
IUPAC Name |
3-fluoro-2-iodoaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLBFLFGNKLHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-iodoaniline hydrochloride | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)

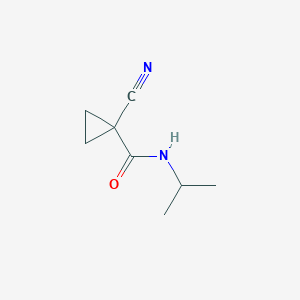
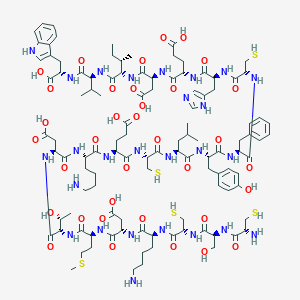

![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B40781.png)
